molecular formula C9H2BrCl3FN B13839108 7-Bromo-2,4,6-trichloro-8-fluoroquinoline

7-Bromo-2,4,6-trichloro-8-fluoroquinoline

Cat. No.: B13839108
M. Wt: 329.4 g/mol
InChI Key: IYSHRDSGNCGARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,4,6-trichloro-8-fluoroquinoline is a halogenated quinoline derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring

Preparation Methods

The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline typically involves halogenation reactions. One common method includes the reaction of quinoline with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often require the use of solvents such as acetic acid or dichloromethane and catalysts like iron or aluminum chloride to facilitate the halogenation process .

Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the compound. These methods are designed to be cost-effective and scalable for commercial production .

Chemical Reactions Analysis

7-Bromo-2,4,6-trichloro-8-fluoroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline compounds with altered oxidation states .

Scientific Research Applications

7-Bromo-2,4,6-trichloro-8-fluoroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

7-Bromo-2,4,6-trichloro-8-fluoroquinoline can be compared with other halogenated quinoline derivatives, such as:

    7-Bromo-2,4,6-trichloroquinoline: Similar in structure but lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    7-Bromo-2,4,6-trichloro-8-fluoroquinazoline:

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H2BrCl3FN

Molecular Weight

329.4 g/mol

IUPAC Name

7-bromo-2,4,6-trichloro-8-fluoroquinoline

InChI

InChI=1S/C9H2BrCl3FN/c10-7-5(12)1-3-4(11)2-6(13)15-9(3)8(7)14/h1-2H

InChI Key

IYSHRDSGNCGARI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=NC2=C(C(=C1Cl)Br)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.